1,3,6-Trichloropyrene

Description

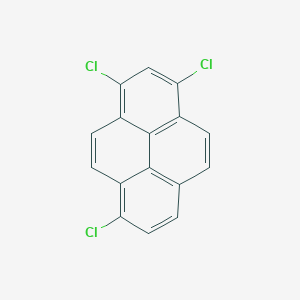

1,3,6-Trichloropyrene (CAS No. 33070-25-6) is a chlorinated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₇Cl₃ and a molecular weight of 305.59 g/mol. Structurally, it features a pyrene core substituted with three chlorine atoms at the 1, 3, and 6 positions. This compound is commercially available in small quantities (e.g., 5–10 mg) for biochemical research, highlighting its specialized applications in analytical or toxicological studies .

Properties

IUPAC Name |

1,3,6-trichloropyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl3/c17-12-6-2-8-1-3-10-13(18)7-14(19)11-5-4-9(12)15(8)16(10)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAWGGVUOTXAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=CC1=C43)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6-Trichloropyrene can be synthesized through the chlorination of pyrene. The process involves the reaction of pyrene with chlorine gas in the presence of a catalyst, typically iron(III) chloride (FeCl3), under controlled conditions . The reaction is carried out at elevated temperatures to ensure the substitution of chlorine atoms at the desired positions on the pyrene ring .

Industrial Production Methods: Industrial production of 1,3,6-Trichloropyrene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Chlorinated Pyridines vs. Chlorinated Pyrenes

-

The provided sources extensively discuss chlorinated pyridines (e.g., ) but contain no references to chlorinated pyrenes .

-

Pyridines are heterocyclic aromatic compounds with a nitrogen atom, while pyrenes are polycyclic aromatic hydrocarbons (PAHs) composed solely of carbon and hydrogen. Their chlorinated derivatives exhibit divergent reactivity due to differences in electronic structure and steric effects.

Relevant Chlorination Mechanisms (Analogous Systems)

-

Chlorinated pyridines undergo reactions such as:

-

These mechanisms are specific to pyridine systems and cannot be directly extrapolated to pyrenes without experimental validation.

Absence of 1,3,6-Trichloropyrene in Literature

-

No patents, synthesis methods, or reaction studies for 1,3,6-trichloropyrene were identified in the search results.

-

Chlorinated pyrenes are less studied compared to chlorinated pyridines, likely due to their complex synthesis and limited industrial applications.

Potential Research Directions

-

Synthesis : Chlorination of pyrene under controlled conditions (e.g., using Cl₂ with FeCl₃ catalysis) might yield 1,3,6-trichloropyrene, but positional selectivity remains uncertain without data.

-

Reactivity : Chlorinated PAHs like pyrenes may undergo:

Comparative Analysis of Chlorinated Systems

Recommendations for Further Study

-

Experimental Synthesis :

-

Use pyrene as a starting material with chlorine gas (Cl₂) and a Lewis acid catalyst (e.g., FeCl₃) under varying temperatures.

-

Monitor reaction progress via GC-MS or HPLC to identify chlorinated products.

-

-

Theoretical Studies :

-

Computational modeling (DFT) could predict the stability and regioselectivity of 1,3,6-trichloropyrene compared to other isomers.

-

-

Toxicity and Environmental Impact :

-

Chlorinated PAHs are often persistent organic pollutants (POPs). Assess biodegradation pathways and ecotoxicological effects.

-

Scientific Research Applications

1,3,6-Trichloropyrene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,6-Trichloropyrene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with DNA, proteins, and other cellular components . These interactions can result in various biological effects, including genotoxicity and cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1,3,6-Trichloropyrene with other pyrene derivatives and chlorinated PAHs, focusing on substituent effects, physicochemical properties, and environmental behavior.

Structural and Substituent Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1,3,6-Trichloropyrene | 33070-25-6 | C₁₆H₇Cl₃ | 305.59 | Three chlorine atoms at 1,3,6 positions |

| Trisodium 8-hydroxypyrene-1,3,6-trisulphonate | 6358-69-6 | C₁₆H₇Na₃O₁₀S₃ | Not reported | Hydroxyl (-OH) and three sulphonate (-SO₃⁻) groups |

| 1-Methylpyrene | 2381-21-7 | C₁₇H₁₂ | 216.28 | Methyl (-CH₃) group at position 1 |

- Sulphonates in Trisodium 8-hydroxypyrene-1,3,6-trisulphonate improve water solubility, reducing volatility but increasing mobility in aquatic systems . Methyl groups in 1-Methylpyrene moderately increase lipophilicity compared to unsubstituted pyrene but less than chlorinated derivatives .

Environmental and Toxicological Behavior

- 1,3,6-Trichloropyrene: Classified as a micropollutant, it is likely resistant to degradation due to aromatic stability and halogenation, posing risks of long-term environmental retention .

- Used in biochemical applications, possibly as a fluorescent tracer, but its sulphonate groups may reduce bioaccumulation compared to chlorinated analogs .

1-Methylpyrene :

Key Research Findings and Gaps

- Chlorinated vs. Sulphonated Pyrenes : Chlorination increases environmental persistence, while sulphonation enhances water solubility, leading to divergent exposure pathways .

- Regulatory Status : Trisodium 8-hydroxypyrene-1,3,6-trisulphonate is regulated under REACH and CLP regulations, whereas 1,3,6-Trichloropyrene’s micropollutant status warrants further risk assessment .

- Data Limitations : Toxicokinetic studies on 1,3,6-Trichloropyrene are sparse, emphasizing the need for targeted research on its ecotoxicological impacts.

Biological Activity

1,3,6-Trichloropyrene (TCP) is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential environmental impact. This article explores the biological effects of TCP, focusing on its antimicrobial properties, toxicological implications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

1,3,6-Trichloropyrene is characterized by its three chlorine atoms attached to a pyrene backbone. The chemical structure can be represented as follows:

This structure contributes to its hydrophobicity and stability in various environments, making it relevant in studies related to environmental toxicity and microbial interactions.

Antimicrobial Activity

Research has demonstrated that TCP exhibits significant antimicrobial properties against various microorganisms. A study conducted by researchers evaluated the efficacy of TCP against several bacterial strains using the broth microdilution method. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Candida albicans | 30 |

These findings indicate that TCP possesses a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi .

Toxicological Implications

Despite its antimicrobial properties, TCP is also associated with toxicological concerns. Studies have shown that TCP can induce cytotoxic effects in mammalian cell lines. For example, a cytotoxicity assay revealed that TCP concentrations above 50 μg/mL resulted in significant cell death in human lung fibroblast cells. The mechanism of toxicity appears to involve oxidative stress and apoptosis pathways .

The biological activity of TCP can be attributed to several mechanisms:

- DNA Intercalation : TCP may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : TCP exposure leads to increased ROS production, which can damage cellular components and induce apoptosis .

- Inhibition of Enzymatic Activity : TCP has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with oxidative phosphorylation .

Case Studies

Several case studies have highlighted the environmental impact and biological activity of TCP:

- Aquatic Toxicity : A study on the effects of TCP on aquatic organisms revealed significant mortality rates in fish exposed to contaminated waters. The study found that concentrations as low as 10 μg/L could disrupt reproductive functions in aquatic species .

- Soil Microbial Communities : Research investigating the impact of TCP on soil microbial communities showed a reduction in biodiversity and alterations in community composition at higher concentrations. This shift can affect nutrient cycling and ecosystem health .

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,3,6-Trichloropyrene in environmental samples?

Answer: The detection of 1,3,6-Trichloropyrene, a chlorinated polycyclic aromatic hydrocarbon (PAH), typically employs gas chromatography-mass spectrometry (GC-MS) due to its sensitivity for halogenated compounds. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using acetonitrile-based solvents to isolate chlorinated PAHs from complex matrices like soil or water .

- Calibration Standards : Prepare stock solutions (e.g., 1000 μg/mL in acetone) and serially dilute to create calibration curves. Ensure purity validation via NMR or high-resolution MS .

- Quality Control : Spike recovery experiments (80–120% recovery) and use of internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Table 1: Analytical Parameters for 1,3,6-Trichloropyrene

| Parameter | GC-MS Method |

|---|---|

| Detection Limit | 0.1–1.0 ng/L (water) |

| Recovery Rate | 85–95% (soil matrices) |

| Retention Time | ~12.5 min (DB-5 column) |

Q. What are the primary environmental sources and pathways of 1,3,6-Trichloropyrene?

Answer: 1,3,6-Trichloropyrene is a micropollutant linked to incomplete combustion of chlorinated plastics and industrial waste incineration. Key pathways include:

- Atmospheric Deposition : Adsorption onto particulate matter, leading to soil and water contamination .

- Bioaccumulation : Lipophilic properties (log Kow ~5.2) favor accumulation in aquatic organisms, necessitating trophic chain studies .

- Persistence : Resistance to hydrolysis under neutral pH, but susceptible to UV photodegradation in surface waters .

Q. How does the chlorination pattern influence the stability and reactivity of 1,3,6-Trichloropyrene?

Answer: The 1,3,6-trichloro substitution on the pyrene backbone increases steric hindrance, reducing electrophilic substitution reactivity compared to less chlorinated PAHs. Key findings:

- Thermal Stability : Decomposition above 300°C, with HCl release observed in thermogravimetric analysis (TGA) .

- Electrochemical Behavior : Reductive dechlorination occurs at −1.2 V (vs. Ag/AgCl), suggesting potential for electrochemical remediation .

Advanced Research Questions

Q. What experimental designs are effective for studying anaerobic microbial degradation of 1,3,6-Trichloropyrene?

Answer: Anaerobic degradation studies require:

- Bioreactor Setup : Use of sediment slurries under nitrogen atmosphere, with lactate as an electron donor .

- Metabolite Tracking : Employ LC-HRMS to identify dechlorinated intermediates (e.g., dichloropyrenes) and isotopic labeling (¹³C) to trace carbon flow .

- Community Analysis : 16S rRNA sequencing to correlate degradation rates with specific microbial consortia (e.g., Dehalococcoides spp.) .

Q. How can computational models predict the ecotoxicological risks of 1,3,6-Trichloropyrene in aquatic ecosystems?

Answer:

- QSAR Modeling : Relate molecular descriptors (e.g., polar surface area, log Kow) to toxicity endpoints (e.g., LC50 for Daphnia magna) .

- Molecular Dynamics : Simulate interactions with biological membranes to predict bioaccumulation potential .

- Uncertainty Analysis : Use Monte Carlo simulations to account for variability in environmental concentrations and species sensitivity .

Q. What strategies address regioselectivity challenges in synthesizing 1,3,6-Trichloropyrene?

Answer: Regioselective synthesis involves:

- Friedel-Crafts Chlorination : Use AlCl₃ as a catalyst to direct chlorination to the 1,3,6-positions of pyrene, with reaction monitoring via in-situ Raman spectroscopy .

- Protecting Groups : Temporarily block reactive sites (e.g., 2-position) with trimethylsilyl groups to prevent over-chlorination .

- Purification : Recrystallization from toluene/hexane mixtures to isolate the target isomer .

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield Improvement |

|---|---|

| Catalyst (AlCl₃) Loading | 20 mol% → 85% yield |

| Temperature Control | 60°C → 90% purity |

Q. Methodological Considerations

- Contradictions in Data : Discrepancies in reported degradation half-lives (e.g., aerobic vs. anaerobic conditions) necessitate controlled replication studies .

- Ethical and Safety Protocols : Adhere to OSHA guidelines for handling chlorinated compounds, including fume hood use and waste disposal via certified contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.